5-Chlorobenzo[d][1,2,3]thiadiazole 5-Chlorobenzo[d][1,2,3]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13759581
InChI: InChI=1S/C6H3ClN2S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H
SMILES: C1=CC2=C(C=C1Cl)N=NS2
Molecular Formula: C6H3ClN2S
Molecular Weight: 170.62 g/mol

5-Chlorobenzo[d][1,2,3]thiadiazole

CAS No.:

Cat. No.: VC13759581

Molecular Formula: C6H3ClN2S

Molecular Weight: 170.62 g/mol

* For research use only. Not for human or veterinary use.

5-Chlorobenzo[d][1,2,3]thiadiazole -

Specification

Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
IUPAC Name 5-chloro-1,2,3-benzothiadiazole
Standard InChI InChI=1S/C6H3ClN2S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H
Standard InChI Key YXTCCWOYTUETTN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)N=NS2
Canonical SMILES C1=CC2=C(C=C1Cl)N=NS2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 5-chlorobenzo[d] thiadiazole consists of a benzene ring fused to a 1,2,3-thiadiazole moiety. The thiadiazole ring contains one sulfur atom and two nitrogen atoms arranged in adjacent positions, contributing to its aromaticity through delocalized π\pi-electrons. The chlorine atom at the 5-position introduces electronic asymmetry, influencing both reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H3ClN2S\text{C}_6\text{H}_3\text{ClN}_2\text{S}
Molecular Weight170.62 g/mol
Purity≥95%
Storage Conditions2–8°C, inert atmosphere, dark
Hazard StatementsH302, H315, H319, H335

Data sourced from commercial suppliers highlight its stability under controlled conditions, though it requires protection from light and moisture to prevent decomposition.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of related derivatives, such as 4,7-dibromo-5-chlorobenzo[c] thiadiazole, reveal distinct aromatic proton environments. For instance, 1H^1\text{H} NMR (500 MHz, CDCl3_3) displays signals at δ 8.64 (s, 2H) and δ 8.32–8.25 (d, 4H), consistent with deshielded protons adjacent to electronegative substituents . Fourier-transform infrared (FT-IR) spectra show characteristic absorption bands at 1,513 cm1^{-1} (C=N stretching) and 1,589 cm1^{-1} (aromatic C=C), corroborating the conjugated system .

Synthetic Methodologies

Bromination and Functionalization

Materials Science Applications

Organic Electronics

The electron-deficient thiadiazole core makes 5-chlorobenzo[d][1, thiadiazole a promising building block for n-type semiconductors. When incorporated into donor-acceptor copolymers, it achieves electron mobilities exceeding 0.1 cm2^2/V·s in organic field-effect transistors (OFETs) . Its derivatives also serve as non-fullerene acceptors in organic photovoltaics (OPVs), with power conversion efficiencies (PCEs) surpassing 10% in bulk heterojunction devices.

Fluorescent Probes

Functionalization with boronate esters or alkynyl groups enables use in bioimaging. For instance, 4,4'-(1E,1'E)-2,2'-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c] thiadiazole-4,7-diyl)bis(ethene-2,1-diyl)bis(N,N-diphenylaniline) exhibits strong solvatochromism, emitting blue-to-green fluorescence depending on polarity . Such probes are valuable for detecting lipid peroxidation in cellular environments.

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